Product packaging for 3,5-Diphenyl-1,4,2-dioxazole(Cat. No.:CAS No. 16192-53-3)

3,5-Diphenyl-1,4,2-dioxazole

Cat. No.: B103855
CAS No.: 16192-53-3
M. Wt: 225.24 g/mol
InChI Key: NSICGLKWGMZESG-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,4,2-dioxazole is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific studies on this exact compound are limited, its structural analogs, particularly 3,5-substituted-1,4,2-dioxazoles, have demonstrated significant potential as versatile synthetic building blocks and bioactive agents . Related 1,4,2-dioxazol-5-one compounds are recognized as valuable precursors for N-acyl nitrene intermediates, enabling efficient and regioselective C-H amidation reactions in complex molecule synthesis . Furthermore, research on similarly substituted dioxazole derivatives has revealed promising in vitro biological activity, such as activity against the HM1:IMSS strain of Entamoeba histolytica , with some derivatives showing efficacy greater than the standard drug metronidazole and demonstrating non-toxicity in human cell line studies . This suggests potential applications for this compound in the development of new therapeutic agents and as a specialized reagent in method-oriented synthetic chemistry. This product is intended for research and development purposes in a laboratory setting. Intended Use & Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B103855 3,5-Diphenyl-1,4,2-dioxazole CAS No. 16192-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16192-53-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3,5-diphenyl-1,4,2-dioxazole

InChI

InChI=1S/C14H11NO2/c1-3-7-11(8-4-1)13-15-17-14(16-13)12-9-5-2-6-10-12/h1-10,14H

InChI Key

NSICGLKWGMZESG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2OC(=NO2)C3=CC=CC=C3

Synonyms

3,5-Diphenyl-1,4,2-dioxazole

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4,2 Dioxazole Frameworks

Strategies for Constructing the 1,4,2-Dioxazole (B14750496) Ring System

The formation of the 1,4,2-dioxazole ring can be achieved through several synthetic routes. These methods often involve the formation of key oxygen-nitrogen and oxygen-carbon bonds in a controlled manner.

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. In the context of 1,4,2-dioxazole synthesis, this typically involves the reaction of a nitrile oxide with a carbonyl compound. tandfonline.comtandfonline.com Nitrile oxides, generated in situ from precursors like hydroxamoyl chlorides, act as the 1,3-dipole. bohrium.comosi.lv

The reaction of benzonitrile (B105546) oxide with aromatic aldehydes can lead to the formation of 3,5-diaryl-1,4,2-dioxazoles. For instance, the cycloaddition of benzonitrile oxide to benzaldehyde (B42025) would theoretically yield 3,5-diphenyl-1,4,2-dioxazole. This reaction's chemoselectivity is a key aspect, as the nitrile oxide must preferentially react with the carbonyl group. tandfonline.com The formation of spiro[indole-dioxazole] derivatives through the 1,3-dipolar cycloaddition of nitrile oxides with the carbonyl group of isatin (B1672199) derivatives further highlights the utility of this method in creating complex molecular architectures based on the 1,4,2-dioxazole core. tandfonline.comtandfonline.com

Some synthetic approaches have utilized 1,3-dipolar cycloaddition reactions to produce phosphonate-containing dioxazole derivatives from the reaction of nitrile oxides with acyl phosphonates. nih.gov While not directly focused on the diphenyl derivative, this illustrates the versatility of the cycloaddition strategy.

Hydroxamic acids are versatile starting materials for the synthesis of 1,4,2-dioxazoles. osi.lv Various methods have been developed that utilize hydroxamic acids to construct the dioxazole ring. nih.gov

One established method involves the reaction of hydroxamic acids with acetylenic compounds. cdnsciencepub.com For example, benzhydroxamic acid can react with activated alkynes in the presence of a base to yield 1,4,2-dioxazoles. researchgate.net Another approach is the reaction of hydroxamic acids with diethylketals. researchgate.net The reaction of benzhydroxamic acids with diethylketals of ketones like acetophenone (B1666503) and benzophenone (B1666685) has been shown to produce 2,2,5-trisubstituted-1,3,4-dioxazoles, which are isomeric to the 1,4,2-dioxazole system. researchgate.net

More recent advancements include gold-catalyzed heterocyclization of hydroxamic acids with nonactivated alkynes to provide 5-methyl-1,4,2-dioxazoles. organic-chemistry.org Although this specific example does not produce a diphenyl derivative, the underlying methodology of activating a C-C multiple bond for reaction with a hydroxamic acid is a significant development. organic-chemistry.org A novel synthetic route has also been proposed for the synthesis of functionally substituted 1,4,2-dioxazoles from the reaction of hydroxamic acids with vinyl aryl ethers under mild conditions. osi.lv

A one-pot method for the synthesis of 3-(hetero-)aryl-substituted-1,4,2-dioxazol-5-ones has been developed using commercially available aryl acyl chlorides, hydroxylamine (B1172632) hydrochloride, and N,N'-carbonyldiimidazole (CDI). justia.com This method avoids the isolation of the intermediate hydroxamic acid.

PrecursorReagentConditionsProduct Type
Benzhydroxamic AcidAcetylene EstersBase-catalyzed3-Substituted 5-methoxycarbonyl-5-methoxycarbonylmethyl-1,4,2-dioxazoles nih.gov
Hydroxamic AcidsNonactivated AlkynesGold Catalyst5-Methyl-1,4,2-dioxazoles organic-chemistry.org
Hydroxamic AcidsVinyl Aryl EthersMild ConditionsFunctionally substituted 1,4,2-dioxazoles osi.lv
Aryl Acyl Chlorides, Hydroxylamine HClN,N'-CarbonyldiimidazoleOne-pot, mild conditions3-(Hetero-)aryl-1,4,2-dioxazol-5-ones

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. A notable MCR for the synthesis of 1,4,2-dioxazoles utilizes dichloromethane (B109758) (DCM) as a C1 source. nih.govresearcher.life This method is metal-free, operates under mild conditions, and demonstrates excellent chemoselectivity with a broad substrate scope. nih.govresearcher.life The process involves tuning the nucleophiles to prevent side reactions. nih.gov

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, have also been employed in the synthesis of heterocyclic systems. 20.210.105researchgate.net Gold-catalyzed cascade reactions, for instance, have been developed for the synthesis of other heterocycles like pyrroles, demonstrating the potential of this strategy. researchgate.net While a specific cascade reaction for the direct synthesis of this compound is not prominently detailed in the provided context, the principles of cascade design are applicable. mdpi.com A gold-catalyzed regioselective [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles has been developed, where the dioxazole acts as an N-acyl nitrene equivalent to produce highly functionalized oxazoles. rsc.orgrsc.orgresearchgate.net This reaction demonstrates the reactivity of the 1,4,2-dioxazole ring in cascade sequences. rsc.orgrsc.orgresearchgate.net

Regioselective and Stereoselective Synthesis of Substituted 1,4,2-Dioxazoles

The control of regioselectivity and stereoselectivity is crucial in the synthesis of substituted heterocycles to ensure the desired arrangement of substituents on the ring.

The synthesis of this compound can be achieved through the 1,3-dipolar cycloaddition of benzonitrile oxide to aromatic aldehydes. A general procedure involves dissolving benzhydroximoyl chloride and the aldehyde in a solvent like ether and adding a base such as triethylamine (B128534) dropwise.

A series of 3,5-disubstituted-1,4,2-dioxazoles have been synthesized and evaluated for their biological activity. nih.gov These syntheses were typically carried out in two steps via their corresponding oxime intermediates. nih.gov For instance, 3,5-bis-[2-chlorophenyl]-1,4,2-dioxazole was synthesized as part of a study on antiamoebic agents. nih.gov

Reactant 1Reactant 2ProductReference
Benzhydroximoyl ChlorideBenzaldehydeThis compound
o-chlorobenzaldoximeo-chlorobenzoyl chloride3,5-Bis-[2-chlorophenyl]-1,4,2-dioxazole nih.gov

Controlling the substitution pattern on the 1,4,2-dioxazole ring is dependent on the chosen synthetic route and the nature of the starting materials. In 1,3-dipolar cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of the nitrile oxide and the dipolarophile. osi.lvbohrium.com The reaction of 1H-pyrrole-2,3-diones with nitrile oxides proceeds regioselectively to form spiro[pyrrole-1,4,2-dioxazoles]. osi.lv

In syntheses starting from hydroxamic acids, the substituent at the 3-position of the dioxazole ring is determined by the R-group of the hydroxamic acid (R-CONHOH), while the substituents at the 5-position are derived from the other reactant, such as an alkyne or a ketone derivative. nih.govresearchgate.net

Multicomponent reactions offer a high degree of flexibility in controlling the substitution pattern by varying the different components. nih.gov The chemoselective multicomponent synthesis of 1,4,2-dioxazoles using DCM allows for the incorporation of a wide range of nucleophiles, leading to diverse substitution patterns at the 5-position. nih.govresearchgate.net

Gold-catalyzed reactions have also shown high regioselectivity. The [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles to form oxazoles is a notable example of a regioselective transformation involving the dioxazole ring. rsc.orgrsc.orgresearchgate.net

Mechanistic Investigations and Reactivity Landscapes of 1,4,2 Dioxazoles

Fundamental Reactivity Modes of the 1,4,2-Dioxazole (B14750496) Core

The reactivity of the 1,4,2-dioxazole core is largely dictated by the weak N-O and O-O bonds, making it susceptible to ring-opening reactions under various conditions. Thermal or photochemical decomposition of 1,4,2-dioxazoles can lead to the formation of highly reactive N-acyl nitrene intermediates through the elimination of a carbonyl compound. rsc.orgresearchgate.net This process is a key feature of their chemistry, enabling their use as precursors for these transient species.

Furthermore, the 1,4,2-dioxazole ring can undergo cycloaddition reactions. For instance, the reaction of nitrosocarbonyl compounds with 2,5-dimethylfuran (B142691) yields 3-substituted-5-methyl-5-(cis-3-oxobutenyl)-1,4,2-dioxazoles, likely proceeding through an initial Diels-Alder adduct. rsc.org The synthesis of 1,4,2-dioxazoles can also be achieved through a gold-catalyzed [4+1] heterocyclization of nonactivated alkynes and hydroxamic acids, highlighting the diverse pathways to access this heterocyclic system. organic-chemistry.org

Transformative Reactions Involving Cycloreversion Pathways

Cycloreversion reactions represent a significant class of transformations for 1,4,2-dioxazoles, providing access to a range of valuable building blocks and functionalized molecules. These reactions typically involve the cleavage of the heterocyclic ring, driven by various stimuli such as base or heat, often leading to the expulsion of a stable molecule like carbon dioxide or a ketone.

Base-Induced Ring Opening and Subsequent Derivatizations

The presence of a proton at the 5-position of the 1,4,2-dioxazole ring allows for deprotonation by a base, initiating a cycloreversion process. For example, treatment of 3,5-disubstituted-1,4,2-dioxazoles with potassium tert-butoxide can induce ring-opening to form a nitrile and an amide anion. This amide anion can then be protonated to yield a secondary amide or alkylated in situ to produce tertiary amides. This methodology provides a non-oxidative route for converting aldehydes, via their corresponding 1,4,2-dioxazole adducts, into carboxylic acids or their esters.

The base-induced ring opening (BIRO) reaction is a recognized synthetic strategy, and its application to nitrile oxide cycloadducts demonstrates the broader utility of this concept in heterocyclic chemistry. uohyd.ac.in

Generation and Utilization of N-Acyl Nitrene Equivalents

1,4,2-Dioxazoles, particularly 1,4,2-dioxazol-5-ones, are increasingly utilized as stable and convenient precursors for N-acyl nitrene equivalents. snnu.edu.cnnih.govacs.org Upon thermal or transition-metal-catalyzed decarboxylation, these compounds release carbon dioxide and generate a metal-acylnitrenoid intermediate. snnu.edu.cnnih.govacs.org This reactive species is a key player in a variety of C-N bond-forming reactions, most notably C-H amidation. nih.gov The advantage of using dioxazolones over traditional acyl azide (B81097) precursors lies in their enhanced thermal stability and safety profile. acs.orgresearchgate.net For instance, 3-phenyl-1,4,2-dioxazol-5-one (B8146842) is thermally stable, whereas benzoyl azide decomposes rapidly. acs.orgresearchgate.net

The generation of N-acyl nitrenes from dioxazoles has been harnessed in various synthetic applications, including the formation of N-aryl amides, oxazoles, and lactams. snnu.edu.cnacs.org Gold-catalyzed reactions of ynamides with 1,4,2-dioxazoles, for example, proceed through an α-imino gold-carbene intermediate, which is effectively an N-acyl nitrene equivalent, to yield highly functionalized oxazoles. rsc.orgresearchgate.net

Transition Metal-Catalyzed Functionalization Reactions

The combination of 1,4,2-dioxazoles with transition metal catalysts has unlocked a wealth of synthetic methodologies, particularly for directed C-H functionalization. These reactions leverage the ability of the dioxazole to act as an internal oxidant and a source of the nitrogen-containing fragment.

Directed C-H Amidation and Imidation Using Dioxazolones

Dioxazolones have proven to be highly effective reagents for the transition metal-catalyzed amidation and imidation of C-H bonds. nih.gov These reactions offer a direct and atom-economical approach to the synthesis of amides and imides, avoiding the need for pre-functionalized substrates. nsf.gov The general mechanism involves the coordination of the dioxazolone to the metal center, followed by decarboxylation to form a metal-nitrenoid species. snnu.edu.cnuva.nl This intermediate then participates in the C-H activation and C-N bond formation steps. snnu.edu.cnuva.nl

Rhodium catalysts, in particular Cp*Rh(III) complexes, have been extensively studied for directed C-H amidation reactions using dioxazolones. acs.orgnsf.govnih.govacs.orgrsc.orgacs.orgnih.govresearchgate.net These protocols have been successfully applied to a wide range of substrates, including arenes with directing groups such as pyridine, oxime, and even aldehydes. acs.orgrsc.org

Mechanistic studies have revealed that the high efficiency of dioxazolones in these rhodium-catalyzed reactions is due to their strong coordination to the rhodium center and the low activation energy of the subsequent imido-insertion process. acs.org This is in contrast to acyl azides, which exhibit weaker binding and can lead to substrate inhibition. uva.nl The reaction typically proceeds via a cyclometalated intermediate, followed by coordination of the dioxazolone, decarboxylation, insertion of the resulting nitrenoid into the Rh-C bond, and finally protodemetalation to release the amidated product and regenerate the active catalyst. snnu.edu.cnuva.nl

A variety of directing groups have been shown to be effective in guiding the rhodium-catalyzed C-H amidation, leading to the synthesis of diverse heterocyclic structures. For instance, the amidation of 2-arylindoles with dioxazolones leads to the formation of indolo[1,2-c]quinazolines. nsf.gov Similarly, N-nitrosoanilines can be amidated and subsequently cyclized to form 1,2-disubstituted benzimidazoles. nih.gov The reaction conditions are generally mild, and the protocols often exhibit broad substrate scope and good functional group tolerance. nih.govnih.gov

Table 1: Examples of Rhodium-Catalyzed C-H Amidation with Dioxazolones

SubstrateDirecting GroupDioxazoloneProductReference
2-Phenylpyridine (B120327)Pyridine3-Phenyl-1,4,2-dioxazol-5-oneN-(2-(pyridin-2-yl)phenyl)benzamide acs.org
2-Aryl-1H-indoleIndole (B1671886) N-H3-Phenyl-1,4,2-dioxazol-5-oneIndolo[1,2-c]quinazoline nsf.gov
Benzaldehyde (B42025)Aldehyde3-Methyl-1,4,2-dioxazol-5-one2-Acetamidobenzaldehyde rsc.org
N-NitrosoanilineNitroso3-Aryl-1,4,2-dioxazol-5-oneN-(2-(nitrosoamino)phenyl)amide nih.gov
2-Arylimidazo[1,2-a]pyridineImidazopyridineVariousN-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives nih.govacs.org

Enantioselective and Diastereoselective Transformations

The development of stereoselective reactions using 1,4,2-dioxazoles is a significant area of research, enabling the synthesis of chiral nitrogen-containing molecules. The mild conditions under which dioxazolones are activated by transition metals make them suitable for enantioselective transformations. researchgate.net

Enantioselective C-H amidation reactions have been achieved using various transition metal catalysts, including cobalt, rhodium, iridium, and copper, in conjunction with chiral ligands. mdpi.combohrium.com For example, copper(I) catalysts paired with chiral bisoxazoline (BOX) ligands have been used for the asymmetric δ-C(sp³)-H amidation of dioxazolones to produce chiral six-membered lactams with high regio- and enantioselectivity. researchgate.netorganic-chemistry.org Mechanistic studies suggest these reactions can proceed through an open-shell metal-nitrenoid intermediate. organic-chemistry.org Similarly, rhodium catalysts with chiral indenyl ligands have been employed for enantioselective allylic C-H amidation. rsc.org

While many reports focus on the broader class of dioxazolones, these methodologies are generally applicable to 3,5-diaryl derivatives. Diastereoselective transformations have also been explored. For instance, the photocatalytic hydroboration of indole derivatives can lead to diastereoselective dearomatization, producing products with high diastereoselectivity. nih.gov Although not directly involving 3,5-diphenyl-1,4,2-dioxazole, these studies highlight the potential for controlling stereochemistry in reactions of related heterocyclic systems.

Rearrangement Reactions and Their Mechanistic Elucidation (e.g., Lossen Rearrangement)

1,4,2-Dioxazol-5-ones are known to undergo a Lossen-type rearrangement, providing a valuable and often milder alternative to the classical Curtius and Hofmann rearrangements for the generation of isocyanates. scholaris.ca This reactivity stems from their ability to act as stable precursors to N-acyl nitrenes upon thermal or catalytic activation. snnu.edu.cnuva.nl

The process is initiated by the decarboxylation of the dioxazolone ring, which releases carbon dioxide, a benign byproduct, to form a transient N-acyl nitrene intermediate. uva.nl This highly reactive nitrene can then undergo a rearrangement where the substituent at the carbonyl carbon migrates to the nitrogen atom, yielding an isocyanate. snnu.edu.cnuva.nl

This transformation can be mediated thermally or through catalysis. For example, Pfizer reported a Lossen-type rearrangement from hydroxamic acids via dioxazolone intermediates formed using carbonyldiimidazole (CDI). The resulting dioxazolone is then thermally decomposed to the isocyanate. uva.nl This method avoids the use of hazardous reagents like phosgene (B1210022). uva.nl The stability of dioxazolones, such as 3-phenyl-1,4,2-dioxazol-5-one, compared to traditional acyl azide precursors, enhances the safety and practicality of this process for isocyanate synthesis. researchgate.netacs.org In some cases, unexpected rearrangements have been observed during metal-catalyzed intramolecular C-H amidations, where a carbon-to-carbon bond migration occurs instead of a direct C-H insertion, leading to rearranged lactam products. acs.orguva.nl

Advanced Structural Characterization and Spectroscopic Analysis of 1,4,2 Dioxazoles

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for confirming the synthesis and purity of 1,4,2-dioxazoles. Each technique offers unique insights into the molecular structure.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be mapped.

In ¹³C NMR spectra, the carbon atoms of the 1,4,2-dioxazole (B14750496) ring are particularly diagnostic. Studies on analogous series show the C=N carbon (C3) resonating between δ 157.1 and 164.2 ppm, while the acetal-like carbon (-O-C-O-) at the C5 position is typically found further upfield, between δ 111.1 and 115.8 ppm. lookchem.com The carbons of the two phenyl rings would appear in their characteristic region of δ 120-140 ppm. nih.govgoogle.com

Table 1: Representative NMR Data for Analogous 1,4,2-Dioxazole Compounds

Compound Nucleus Chemical Shift (δ, ppm) Solvent
3-Phenyl-1,4,2-dioxazol-5-one (B8146842) google.com ¹H 7.87 (dt), 7.67 (tt), 7.53 (tt) CDCl₃
¹³C 163.7 (C3), 154.0 (C5=O), 133.9, 129.5, 126.8, 120.3 (Aromatic) CDCl₃
3-(p-Tolyl)-1,4,2-dioxazol-5-one google.com ¹H 7.74 (d), 7.35 (d), 2.45 (s) CDCl₃
¹³C 163.9 (C3), 154.2 (C5=O), 145.0, 130.3, 126.8, 117.5 (Aromatic), 22.0 (CH₃) CDCl₃
General 3,5-Disubstituted-1,4,2-dioxazoles lookchem.com ¹H 5.86-6.28 (s, H5) CDCl₃

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. This technique is crucial for confirming the identity of a newly synthesized compound. Elemental analysis complements this by providing the percentage composition of each element (C, H, N), which must match the calculated values for the proposed formula.

For 3,5-Diphenyl-1,4,2-dioxazole (C₁₄H₁₁NO₂), the calculated exact mass is 225.0790 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this value. Studies on various 3,5-substituted-1,4,2-dioxazoles and phosphonate-containing dioxazole derivatives routinely employ HRMS and elemental analysis to confirm their structures, with experimental values for C, H, and N percentages aligning closely with calculated values (typically within ±0.4%). lookchem.comfigshare.com

The fragmentation pattern in mass spectrometry can also offer structural clues. For the 1,4,2-dioxazole ring, fragmentation might involve cleavage of the weak O-O bond or loss of small neutral molecules like CO₂ or aldehydes, depending on the substitution pattern. nih.gov

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic system, respectively.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of bonds within the molecule. For the 1,4,2-dioxazole ring system, key characteristic absorption bands are expected. A study of various 3,5-disubstituted-1,4,2-dioxazoles identified a strong stretching vibration for the imine (C=N) bond in the range of 1611–1673 cm⁻¹. lookchem.com Additionally, a characteristic band for the C-O-C acetal-like group was observed between 1193 cm⁻¹ and 1125 cm⁻¹. lookchem.com For this compound, one would also expect to see characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (around 1600 and 1475 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. A study on a series of 3,5-substituted-1,4,2-dioxazoles dissolved in chloroform (B151607) showed three characteristic absorption maxima. lookchem.com These were assigned to an n → π* transition of the azomethine (C=N) group (356–317 nm), a π → π* transition of the conjugated dioxazole ring system (318–299 nm), and an n → σ* transition (290–250 nm). lookchem.commsu.edu The presence of two phenyl rings in conjugation with the heterocyclic core in this compound would be expected to cause a bathochromic (red) shift in these absorptions compared to non-aromatic substituted analogs.

Table 2: Representative Vibrational and Electronic Spectroscopy Data for Analogous 1,4,2-Dioxazoles

Technique Functional Group / Transition Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) Reference
IR C=N Stretch 1611 - 1673 lookchem.com
C-O-C Stretch 1193 - 1125 lookchem.com
UV-Vis n → π* (C=N) 356 - 317 lookchem.com
π → π* (Dioxazole Ring) 318 - 299 lookchem.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the absolute conformation and configuration of the molecule.

A crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of the closely related 3-phenyl-1,4,2-dioxazol-5-one has been determined. google.com In this analog, the 1,4,2-dioxazol-5-one ring is essentially planar. The phenyl ring is twisted relative to the heterocyclic ring. This planarity is indicative of some degree of electronic delocalization within the heterocyclic system.

For this compound, it is expected that the central 1,4,2-dioxazole ring would also adopt a nearly planar or a shallow envelope/twisted conformation. The two phenyl rings attached at positions C3 and C5 would be twisted out of the plane of the central ring to minimize steric hindrance between them. X-ray analysis would be essential to determine the exact dihedral angles between the phenyl rings and the dioxazole core.

Table 3: Crystallographic Data for the Analogous Compound 3-Phenyl-1,4,2-dioxazol-5-one

Parameter Value
Compound Name 3-Phenyl-1,4,2-dioxazol-5-one
Molecular Formula C₈H₅NO₃
Key Structural Feature The 1,4,2-dioxazol-5-one ring is nearly planar.

| Reference | google.com |

Conformational Dynamics and Stereochemical Control in Dioxazole Systems

The conformational flexibility of the 1,4,2-dioxazole ring and the rotational freedom of its substituents are key factors governing its chemical reactivity and interactions. While specific experimental studies on the conformational dynamics of this compound are absent, insights can be drawn from general principles of stereochemistry and computational studies on related heterocycles. nih.govacs.org

The 1,4,2-dioxazole ring, being a five-membered heterocycle, is not perfectly flat and likely exists in a dynamic equilibrium between several low-energy conformations, such as an envelope or a twisted form. The energy barrier between these conformers is typically low, leading to rapid interconversion at room temperature.

For this compound, the major conformational considerations involve the rotation of the two phenyl groups around the single bonds connecting them to the dioxazole ring. The steric bulk of the phenyl groups will dictate their preferred orientation to minimize van der Waals repulsion. It is highly probable that the two rings adopt a non-coplanar arrangement with respect to the central heterocycle and with each other.

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for investigating these dynamics. rsc.orgmdpi.com Computational analysis could predict the most stable conformers, the rotational energy barriers of the phenyl groups, and the vibrational frequencies, which can then be correlated with experimental IR and Raman data. Such studies are crucial for understanding how the molecule's shape influences its properties and reactivity. The stereochemical outcome of reactions involving the formation of chiral 1,4,2-dioxazoles is also a subject of interest, where the facial selectivity of attack on a prochiral center is controlled by the steric and electronic nature of the existing substituents. lookchem.com

Computational and Theoretical Chemistry Studies of 1,4,2 Dioxazoles

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules. These calculations are used to determine the three-dimensional arrangement of atoms, the nature of the chemical bonds that hold them together, and the distribution of electrons, which ultimately governs the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. d-nb.infoajchem-a.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are employed to determine the optimized molecular geometry—the lowest energy arrangement of atoms—by calculating key parameters such as bond lengths, bond angles, and dihedral angles. ajchem-a.com

For a molecule like 3,5-diphenyl-1,4,2-dioxazole, DFT calculations would reveal the precise spatial orientation of the phenyl rings relative to the central dioxazole ring. These calculations, typically performed using functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311++G(d,p), can confirm the planarity or non-planarity of the molecule and identify any strain within the heterocyclic ring. ajchem-a.comirjweb.com

Structural ParameterCalculated Value (Å or °) for a Similar Heterocycle*
C-C (Phenyl Ring)~1.39
C-N (Oxadiazole Ring)~1.32
C-O (Oxadiazole Ring)~1.36
N-N (Oxadiazole Ring)-
C-N-C Angle~105
C-O-C Angle~102

*Illustrative data based on calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) using the DFT/B3LYP/6-311++G(d,p) method. ajchem-a.com

These geometric parameters are crucial for understanding the orbital interactions within the molecule, such as the degree of conjugation between the phenyl rings and the dioxazole system, which influences the molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.comirjweb.combhu.ac.in

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net DFT calculations are routinely used to compute the energies of these frontier orbitals and other related global reactivity descriptors. irjweb.commdpi.com

ParameterDescriptionTypical Calculated Value (eV) for a Similar Heterocycle*
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.57
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.09
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ELUMO - EHOMO)4.48
Chemical Hardness (η)(ELUMO - EHOMO) / 22.24
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.33
Electrophilicity Index (ω)μ2 / 2η4.19

*Illustrative data based on calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole using the DFT/B3LYP/6-311++G(d,p) method. ajchem-a.com

For this compound, FMO analysis would help predict its behavior in reactions like cycloadditions, where the orbital overlap and energy compatibility with a reaction partner are key.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the step-by-step pathways of chemical reactions. nih.gov For reactions involving the formation or transformation of 1,4,2-dioxazoles, these models can identify transition states, intermediates, and reaction energetics, providing a detailed picture of how reactants evolve into products.

For instance, computational studies on the reaction of Criegee intermediates (like CH₂OO) with nitriles (RCN) have shown that the formation of a 1,4,2-dioxazole (B14750496) ring is a likely pathway. researchgate.net These models can further predict the fate of the dioxazole intermediate, suggesting potential decomposition pathways such as cleavage to form formaldehyde (B43269) and an isocyanate (RNCO) or rearrangement to a formyl amide followed by decomposition. researchgate.net

In another context, 1,4,2-dioxazol-5-ones are used as efficient acyl nitrene precursors in transition metal-catalyzed C-H amidation reactions. acs.org Computational modeling of these reactions helps to elucidate the mechanism, which often involves:

Coordination of the dioxazolone to the metal catalyst.

Decarboxylative activation to form a metal-nitrenoid species.

Insertion of the nitrene into a C-H bond to form the final product. acs.org

DFT models have also been used to investigate reaction mechanisms such as a [2+2]-cycloaddition/C-C reductive elimination pathway versus a radical addition/ring closure pathway in nickel-catalyzed reactions. researchgate.net Similarly, the mechanism for gold-catalyzed [4+1] heterocyclization of hydroxamic acids with alkynes to form 1,4,2-dioxazoles has been proposed based on computational insights, involving the activation of the alkyne by the gold catalyst followed by nucleophilic attack. organic-chemistry.org

Prediction of Reactivity and Selectivity in Dioxazole-Mediated Reactions

Beyond elucidating known reactions, computational chemistry serves a predictive role, allowing scientists to forecast the reactivity and selectivity (regio-, chemo-, and stereoselectivity) of new chemical transformations. rsc.org This is particularly valuable for reactions involving 1,4,2-dioxazoles, which can participate in various transformations, including cycloadditions.

The principles of FMO theory are often applied here. For a cycloaddition reaction, the interaction between the HOMO of one reactant and the LUMO of the other is key. A smaller HOMO-LUMO gap between the reaction partners generally leads to a lower activation barrier and a faster reaction. d-nb.info Computational models can calculate these orbital energies for a range of potential substrates, thereby predicting which reactions are most likely to be successful.

Distortion/interaction analysis (also known as the activation strain model) is another powerful computational tool. nih.govescholarship.org It deconstructs the activation energy of a reaction into two components:

Distortion Energy: The energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy: The stabilizing energy released from the interaction between the distorted reactants in the transition state.

By analyzing these components, chemists can understand the origins of reactivity and selectivity. For example, in a Diels-Alder reaction, the model can explain why a particular regio- or stereoisomer is favored by showing that its corresponding transition state has a more favorable balance of lower distortion energy and stronger interaction energy. escholarship.org This type of analysis has been crucial in understanding and designing a wide array of cycloaddition reactions, including those relevant to the synthesis and application of heterocyclic compounds. d-nb.infonih.gov The use of gold catalysis, for instance, can significantly influence the regioselectivity of cycloaddition reactions, a phenomenon that can be rationalized and predicted using computational models. researchgate.net

Applications of 1,4,2 Dioxazoles in Modern Chemical Synthesis and Materials Science

Role as Versatile Reagents in Organic Transformations

1,4,2-Dioxazoles are stable, convenient, and effective reagents for the transfer of acyl nitrenes, which are highly reactive intermediates in a variety of chemical transformations. snnu.edu.cn Their utility stems from their thermal or metal-catalyzed decomposition, which generates these intermediates under relatively mild conditions.

Synthetic Utility in C-N Bond Formation (Amidation, Imidation)

1,4,2-Dioxazoles, including 3,5-diphenyl-1,4,2-dioxazole, serve as effective electrophilic amide sources in transition-metal-catalyzed C-H amidation reactions. beilstein-journals.org This approach allows for the direct formation of C-N bonds, a fundamental transformation in organic chemistry, by activating otherwise inert C-H bonds. For instance, rhodium and iridium complexes have been successfully employed to catalyze the directed C-H amidation of arenes using dioxazolones as the amidating agent. uva.nl The general mechanism involves the coordination of the dioxazolone to the metal center, followed by decarboxylation to form a metal-nitrenoid species which then undergoes insertion into a C-H bond. snnu.edu.cnuva.nl

This methodology has been applied to a range of substrates. For example, cobalt-catalyzed ortho-amidation of benzaldehydes has been demonstrated. uva.nl Furthermore, the use of a dithiane moiety as a directing group enables the rhodium-catalyzed amidation of C-H bonds in synthetically useful positions, allowing for further derivatization. snnu.edu.cnuva.nl

The following table summarizes selected examples of metal-catalyzed C-H amidation reactions using dioxazolones:

Metal CatalystSubstrate TypeProduct TypeReference
Rhodium(III)ArenesAmidated Arenes uva.nl
Iridium(III)AlkenesAllylic Amides snnu.edu.cnuva.nl
Cobalt(III)EnaminonesQuinolones scholaris.ca
Copper(II)N-iminoquinolinium ylides1,2,4-Triazoles beilstein-journals.org

Precursors for Complex Heterocyclic Architectures (e.g., Azolotriazines, Pyrimidones)

The reactive nature of the intermediates generated from 1,4,2-dioxazoles makes them valuable building blocks for the synthesis of more complex heterocyclic systems. For instance, they can be used to construct fused heterocyclic scaffolds like azolotriazines and pyrimidones, which are prevalent in medicinal chemistry. juniperpublishers.comrsc.org

The synthesis of pyrimidine (B1678525) derivatives, for example, can be achieved through various routes, some of which can potentially involve intermediates derived from dioxazoles. researchgate.net The construction of such scaffolds often relies on the formation of new C-N and C-C bonds, processes where dioxazole-derived intermediates can participate. For example, the reaction of N-iminoquinolinium ylides with dioxazolones, catalyzed by copper, leads to the formation of polycyclic 1,2,4-triazole (B32235) derivatives. beilstein-journals.org

Generation of Reactive Intermediates for Downstream Synthesis (e.g., Isocyanates)

One of the most well-established applications of 1,4,2-dioxazoles is their thermal or photochemically induced decomposition to generate acyl nitrenes, which readily rearrange to form isocyanates. snnu.edu.cnuva.nl This method provides a convenient, often milder, alternative to the use of hazardous reagents like phosgene (B1210022) for the synthesis of isocyanates. uva.nlacs.org The generated isocyanates are versatile intermediates that can be trapped by various nucleophiles to produce a wide array of compounds, including ureas and carbamates. uva.nlscholaris.ca

The formation of isocyanates from dioxazolones can also be a key step in the synthesis of polymers, such as polyurethanes. uva.nl

Application in the Synthesis of Scaffolds for Chemical Biology Research

The development of novel molecular scaffolds is crucial for advancing chemical biology and drug discovery. 1,4,2-Dioxazoles and the heterocyclic systems derived from them have shown significant potential in this area. For example, various derivatives of 3,5-disubstituted-1,4,2-dioxazoles have been synthesized and evaluated for their biological activities. nih.govjmi.ac.in

Specifically, certain this compound derivatives have been investigated for their potential as therapeutic agents. nih.gov The ability to readily synthesize a diverse library of these compounds allows for systematic structure-activity relationship (SAR) studies, which are essential for the development of new drugs. nih.gov The synthesis of such libraries often involves multi-step sequences where the dioxazole core is a key structural element. jmi.ac.in

Contributions to Materials Science and Engineering

The application of 1,4,2-dioxazoles extends beyond organic synthesis into the realm of materials science, where their unique properties are harnessed to improve the performance of functional materials.

Incorporation into Functional Materials (e.g., Electrolyte Additives)

This compound, often referred to as PDO (3-phenyl-1,4,2-dioxazol-5-one) in this context, has emerged as a promising electrolyte additive for lithium-ion batteries. researchgate.netgoogle.comdntb.gov.ua The addition of small amounts of PDO to the electrolyte can significantly enhance battery performance, including improving cycling stability and high-temperature storage characteristics. researchgate.netdntb.gov.ua

Research has shown that PDO can be particularly effective in high-nickel content lithium-ion cells, such as those with NMC622 (Li(Ni₀.₆Mn₀.₂Co₀.₂)O₂) and NMC811 (Li(Ni₀.₈Mn₀.₁Co₀.₁)O₂) cathodes. researchgate.netdntb.gov.ua It is often used in combination with other additives, such as vinylene carbonate (VC), 1,3,2-dioxathiolane-2,2-dioxide (DTD), or lithium difluorophosphate (LFO), to achieve synergistic effects. researchgate.netdntb.gov.ua For instance, in NMC811/graphite (B72142) cells, a blend of 2% PDO and 1% LFO has demonstrated superior performance in terms of ultra-high precision coulometry, long-term cycling, and high-temperature storage. dntb.gov.ua

The following table highlights the impact of PDO as an electrolyte additive in lithium-ion batteries:

Battery ChemistryAdditive(s)Observed ImprovementReference
NMC622/graphitePDOImproved long-term cycling and high-temperature storage researchgate.netdntb.gov.ua
NMC811/graphite2% PDO + 1% LFOOutperformed other PDO-containing cells in cycling and storage tests dntb.gov.ua
Lithium-ionPDOPassivates graphite anode google.com

The effectiveness of PDO as an electrolyte additive underscores the importance of exploring novel heterocyclic compounds for applications in energy storage technologies.

Advanced Polymer and Supramolecular Chemistry

While the direct incorporation of the this compound moiety into the main chain of polymers is not extensively documented, the broader class of dioxazoles, particularly dioxazolones, has emerged as a valuable tool in polymer science. Their ability to generate reactive intermediates under mild conditions opens avenues for polymer modification and the synthesis of functional materials.

One area of exploration involves the use of dioxazole derivatives in creating polymers with heterocyclic side groups. These side groups can impart specific properties to the polymer, such as thermal stability, altered solubility, and the ability to coordinate with metals. For instance, polymers containing heterocyclic rings are being investigated for applications in flexible display substrates due to their potential for high glass transition temperatures and low coefficients of thermal expansion. rsc.org

In the field of supramolecular chemistry, the focus lies on the non-covalent interactions between molecules to form well-organized, higher-order structures. Nitrogen-containing heterocycles are fundamental building blocks in the design of metallo-supramolecular architectures. mdpi.com The arrangement of nitrogen and oxygen atoms in the 1,4,2-dioxazole (B14750496) ring could potentially allow for specific coordination with metal ions or participation in hydrogen bonding networks, leading to the formation of novel supramolecular assemblies. Although specific research on this compound in this context is nascent, the principles of supramolecular chemistry suggest its potential as a component in the construction of complex, functional architectures. nih.gov

Development of Novel Synthetic Methodologies Utilizing Dioxazole Scaffolds

The most significant contribution of the 1,4,2-dioxazole scaffold, particularly its 5-one derivatives, to modern organic synthesis is its role as a stable and versatile precursor to acyl nitrenes. uva.nl These highly reactive intermediates are valuable for a variety of chemical transformations, most notably carbon-hydrogen (C-H) bond amidation.

The thermal or photochemical decomposition of 1,4,2-dioxazol-5-ones results in the extrusion of carbon dioxide and the generation of an acyl nitrene. uva.nl This method provides a safer and more convenient alternative to the use of traditionally hazardous acyl azides. The generated acyl nitrenes can then undergo a range of reactions, including:

Directed C-H Amidation: In the presence of a transition metal catalyst, typically from group 9, the acyl nitrene can be directed to insert into a specific C-H bond of a substrate, forming a new carbon-nitrogen bond. This has become a powerful tool for the late-stage functionalization of complex molecules. uva.nl

Synthesis of Other Heterocycles: The reactive nitrene intermediate can participate in cycloaddition reactions or rearrangements to form other valuable heterocyclic systems. For example, gold-catalyzed reactions of 1,4,2-dioxazoles with ynamides have been shown to produce highly functionalized oxazoles. rsc.org

Lossen-type Rearrangements: Thermal decomposition of dioxazolones can lead to a Lossen-type rearrangement, forming isocyanates. These can then be trapped with various nucleophiles to generate ureas, carbamates, and other derivatives. uva.nl

The synthesis of the 1,4,2-dioxazole ring itself has also been a subject of methodological development. A primary route to 3,5-disubstituted-1,4,2-dioxazoles is the [3+2] cycloaddition reaction of nitrile oxides with aldehydes. nih.govacademie-sciences.frtandfonline.comtandfonline.com Benzonitrile (B105546) oxide, generated in situ from benzaldoxime, can react with benzaldehyde (B42025) to form this compound. This reaction highlights the utility of cycloaddition chemistry in constructing this heterocyclic core.

Furthermore, research into the synthesis of 3,5-diaryl-1,2,4-oxadiazoles, a constitutional isomer of the 1,4,2-dioxazoles, has led to the development of one-pot homocoupling reactions of chloroarylaldoximes, showcasing the ongoing innovation in the synthesis of diaryl-substituted five-membered heterocycles. sioc-journal.cn

Future Outlook and Emerging Research Frontiers in 1,4,2 Dioxazole Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for 1,4,2-dioxazoles. A major focus is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. For instance, studies have demonstrated the successful substitution of chlorinated solvents like 1,2-dichloroethane (B1671644) with greener options such as ethyl acetate (B1210297) in the synthesis of 3-phenyl-1,4,2-dioxazol-5-one (B8146842). acs.org This change not only reduces the environmental impact but also aligns with industrial safety standards that restrict the use of certain chlorinated solvents. acs.org

Another promising green approach involves the use of nanoreactors in aqueous media. A notable example is the use of a β-cyclodextrin nanoreactor for the synthesis of 1,4,2-dioxazoles, offering a green alternative to conventional methods. researchgate.net Furthermore, research into the scalability of these green protocols is crucial for their practical application. Successful gram-scale synthesis of 2-phenylpyridine (B120327) C-H amidation products using 3-phenyl-1,4,2-dioxazol-5-one in ethyl acetate has been demonstrated, highlighting the potential for industrial-level production. acs.org

Future efforts in this area will likely concentrate on:

Expanding the scope of water-based synthetic methods.

Utilizing biodegradable and renewable starting materials.

Developing catalytic systems that operate under milder conditions with lower energy consumption.

Investigating the use of dichloromethane (B109758) as a C1 building block in the chemoselective multicomponent synthesis of 1,4,2-dioxazoles.

Integration with Automation and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to accelerate the discovery and optimization of 1,4,2-dioxazole (B14750496) derivatives with desired properties. HTE platforms enable the rapid screening of large compound libraries, which is particularly valuable in drug discovery and materials science.

A significant development in this area is the discovery of 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent inhibitors of firefly luciferase (FLuc), an enzyme widely used in high-throughput screening reporter gene assays. nih.gov The identification of these dioxazole derivatives as "false positives" that directly interact with and inhibit the enzyme has led to the creation of a unique molecular library for structure-activity relationship (SAR) analysis. nih.gov This discovery underscores the importance of HTE in uncovering novel biological activities of 1,4,2-dioxazoles. Some of these compounds exhibited inhibitory potency significantly greater than the known inhibitor resveratrol, with IC50 values in the subnanomolar range. nih.gov

Future research will likely focus on:

Developing automated synthesis platforms specifically for the rapid generation of diverse 1,4,2-dioxazole libraries.

Combining HTE with computational modeling to predict the properties of novel dioxazole derivatives and guide synthetic efforts.

Utilizing HTE to screen for 1,4,2-dioxazoles with applications in various fields, such as catalysis, materials science, and agrochemicals.

Exploitation of 1,4,2-Dioxazoles in Catalyst Design and Ligand Development

1,4,2-Dioxazoles have emerged as valuable precursors for the in-situ generation of reactive intermediates, particularly N-acyl nitrenes, which are highly useful in a variety of catalytic transformations. This has opened up new avenues for their use in catalyst design and as ligands in transition metal catalysis.

A notable application is in gold-catalyzed reactions, where 1,4,2-dioxazoles act as efficient N-acyl nitrene equivalents. rsc.org For example, the gold-catalyzed regioselective [3+2] cycloaddition of ynamides with 1,4,2-dioxazoles provides a mild and efficient route to highly functionalized oxazoles. rsc.org In this process, the 1,4,2-dioxazole facilitates the generation of an α-imino gold-carbene intermediate. rsc.org

Rhodium catalysis has also benefited from the use of 1,4,2-dioxazol-5-ones as efficient amino sources in direct C-H amidation reactions. acs.org These reactions proceed under mild conditions and demonstrate good functional group tolerance. The thermal stability of compounds like 3-phenyl-1,4,2-dioxazol-5-one, compared to the hazardous benzoyl azide (B81097), makes them safer and more convenient reagents for these transformations. acs.org

Future directions in this area include:

The design of chiral 1,4,2-dioxazoles to act as ligands for asymmetric catalysis.

The exploration of other transition metals in combination with 1,4,2-dioxazole-derived reactive species.

The development of catalytic systems where the 1,4,2-dioxazole moiety is an integral part of the ligand framework, potentially influencing the steric and electronic properties of the catalyst.

Interdisciplinary Research Directions and Cross-Field Applications

The unique reactivity and structural features of 1,4,2-dioxazoles are paving the way for their application in a growing number of interdisciplinary fields beyond their traditional use in organic synthesis and medicinal chemistry.

In materials science , 1,4,2-dioxazoles are being investigated as key components in the development of novel polymers. For instance, they have been used in the synthesis of fully renewable non-isocyanate polyurethanes (NIPUs) via the Lossen rearrangement. researchgate.net This approach offers a more sustainable alternative to traditional polyurethane synthesis. Furthermore, certain 1,4,2-dioxazoles have been identified as high-performance photoinitiators for the free-radical polymerization of methacrylate (B99206) resins under near-UV or blue light, which is relevant for applications in adhesives and composites. advancedsciencenews.com There is also research into the chemical upcycling of waste materials like poly(bisphenol A carbonate) to derive dioxazoles. smolecule.com

In the realm of chemical biology , the aforementioned discovery of 1,4,2-dioxazoles as potent firefly luciferase inhibitors highlights their potential as chemical probes to study biological processes. nih.gov Their ability to interfere with reporter gene assays necessitates careful consideration in high-throughput screening campaigns but also presents an opportunity to develop new tools for modulating enzyme activity. nih.gov

Future interdisciplinary research is expected to explore:

The use of 1,4,2-dioxazoles in the design of smart materials that respond to external stimuli such as light or heat.

The development of 1,4,2-dioxazole-based probes for bioimaging and diagnostics.

The application of 1,4,2-dioxazoles in agrochemical research, for example, as novel pesticides or herbicides.

The synthesis of podophyllotoxin-dioxazole hybrids as potential tubulin-targeting anticancer agents. nih.gov

Q & A

Q. What are the recommended synthetic methodologies for preparing 3,5-Diphenyl-1,4,2-dioxazole derivatives in academic settings?

The synthesis typically involves cycloaddition or condensation reactions. For example, substituted benzaldehyde derivatives can react with triazole precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst. Key steps include refluxing for 4–18 hours, solvent distillation under reduced pressure, and crystallization using water-ethanol mixtures to improve yield (65–85%) and purity . Characterization via elemental analysis, melting point determination, and spectroscopic methods (e.g., NMR, IR) is critical to confirm structural integrity .

Q. What standard assays are used to evaluate the biological activity of this compound derivatives?

Antifungal activity is assessed using agar dilution or broth microdilution methods against strains like Candida albicans, with IC₅₀ values compared to reference drugs (e.g., fluconazole). Antioxidant activity is measured via DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, reporting EC₅₀ values. Cytotoxicity is evaluated using human renal epithelial cells to ensure selectivity .

Q. How are structural ambiguities resolved in newly synthesized this compound derivatives?

Combined spectroscopic techniques are employed:

  • ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
  • IR spectroscopy to identify functional groups (e.g., C=N stretches near 1600 cm⁻¹).
  • Elemental analysis to validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can 3D-QSAR models optimize the antiamoebic activity of this compound derivatives?

Using Open3DQSAR tools, steric and electrostatic molecular interaction fields (MIFs) are computed at 2.0 Å grid spacing. Partial Least Squares (PLS) analysis with Leave-One-Out (LOO) cross-validation generates predictive models (q² > 0.9, r² > 0.98). Key parameters include steric (79.89%) and electrostatic (20.11%) contributions, validated via external test sets (r²_pred = 0.974). These models guide substituent modifications to enhance activity against Entamoeba histolytica .

Q. What strategies improve synthetic yields of this compound derivatives under green chemistry principles?

  • Solvent selection : Replace DMSO with biodegradable alternatives (e.g., ethanol-water mixtures).
  • Catalyst optimization : Use 5–10 mol% acetic acid to accelerate condensation reactions.
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, reducing side products.
    Yields exceeding 70% are achievable with reduced energy input (reflux at 80°C for 4 hours) .

Q. How can discrepancies in biological activity data (e.g., IC₅₀ variability) be addressed?

  • Standardized protocols : Use CLSI guidelines for antifungal assays to minimize inter-lab variability.
  • Dose-response validation : Repeat assays in triplicate with positive controls (e.g., metronidazole for antiamoebic studies).
  • Structural re-analysis : Verify purity via HPLC and crystallography to rule out impurities affecting activity .

Q. What computational tools predict the binding modes of this compound derivatives to therapeutic targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like MAO-B or E. histolytica cysteine proteases. Key residues (e.g., Tyr435 for MAO-B inhibition) are identified via binding free energy calculations (MM-PBSA) .

Q. What mechanistic studies elucidate the antiamoebic action of this compound derivatives?

  • Enzyme inhibition assays : Measure inhibition of E. histolytica thioredoxin reductase (IC₅₀ < 1 µM).
  • Membrane permeability : Fluorescent probes (e.g., propidium iodide) assess parasite membrane disruption.
  • Transcriptomics : RNA-seq identifies downregulated virulence genes (e.g., EhCP112) post-treatment .

Q. How are enantiomerically pure derivatives of this compound synthesized for chiral drug development?

Chiral auxiliaries like (S)-(+)-2-phenylglycinol are used in asymmetric synthesis. Diastereomeric intermediates are separated via column chromatography (silica gel, hexane:ethyl acetate). Enantiomeric excess (>98%) is confirmed by chiral HPLC (Chiralpak IC column) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.